N'-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structure of this compound includes a phenyl group, a thiolan ring, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules. This often involves the use of reagents such as sodium borohydride and acetic acid.
Introduction of the Thiolan Ring: The thiolan ring is introduced through a cyclization reaction, which may involve the use of sulfur-containing reagents.
Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring through a substitution reaction, often using phenyl halides and a base such as potassium carbonate.
Formation of the Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety, which is achieved through a condensation reaction with ethylenediamine.
Industrial Production Methods
Industrial production of N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings, using reagents such as halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides and potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups on the phenyl or piperidine rings.
Scientific Research Applications
N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as a pain management drug, particularly in cases where traditional opioids are ineffective.
Industry: Utilized in the development of new analgesic drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
Uniqueness
N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the thiolan ring, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other fentanyl analogues and contributes to its specific interactions with opioid receptors.
Properties
IUPAC Name |
N'-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c22-17(18(23)20-15-4-2-1-3-5-15)19-12-14-6-9-21(10-7-14)16-8-11-24-13-16/h1-5,14,16H,6-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNKWCNUZVLWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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